

# L-Homotyrosine CAS number and molecular weight

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## Compound of Interest

Compound Name: *L-Homotyrosine*

Cat. No.: *B1673401*

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## An In-Depth Technical Guide to L-Homotyrosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **L-Homotyrosine**, a non-proteinogenic amino acid of significant interest in peptide chemistry and drug discovery. We will delve into its chemical properties, its application in synthetic methodologies, and its potential role in modulating biological pathways.

## Core Properties of L-Homotyrosine and Its Derivatives

**L-Homotyrosine** is a homolog of L-tyrosine, featuring an additional methylene group in its side chain. This structural modification imparts unique properties that are leveraged in peptide design to influence conformation, stability, and receptor interactions. For synthetic applications, particularly in solid-phase peptide synthesis (SPPS), **L-Homotyrosine** is commonly utilized in its N- $\alpha$ -Fmoc protected form. The compound is also available as a hydrochloride salt.

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Form
L-Homotyrosine	221243-01-2	C <sub>10</sub> H <sub>13</sub> NO <sub>3</sub>	195.22	Solid
Fmoc-L-Homotyrosine	198560-10-0	C <sub>25</sub> H <sub>23</sub> NO <sub>5</sub>	417.45	White powder
L-Homotyrosine hydrochloride	336182-13-9	C <sub>10</sub> H <sub>13</sub> NO <sub>3</sub> ·HCl	231.68	White solid

## Experimental Protocols: Incorporation of L-Homotyrosine in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of **L-Homotyrosine** into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols. The following is a generalized yet detailed methodology adaptable to most automated peptide synthesizers or manual synthesis setups.

Materials:

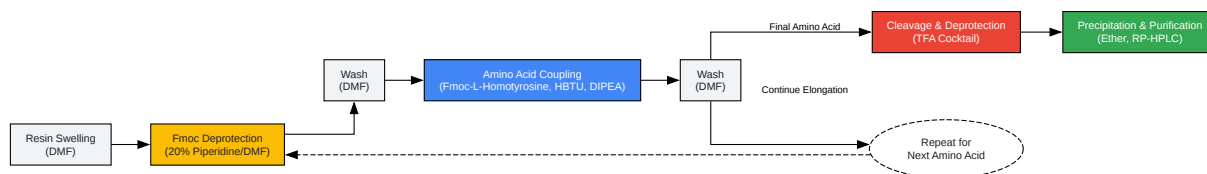
- Fmoc-**L-Homotyrosine**
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF
- Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)

- Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Cold diethyl ether

#### Methodology:

- Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
  - In a separate vial, dissolve Fmoc-**L-Homotyrosine** (3-5 equivalents relative to resin loading) in DMF.
  - Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
  - Add the activated Fmoc-**L-Homotyrosine** solution to the deprotected resin.
  - Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
  - Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
  - Wash the resin with DMF to remove excess reagents.
- Peptide Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired peptide sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in step 2.
- Cleavage and Deprotection:

- Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
- Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
- Filter the resin and collect the filtrate containing the crude peptide.
- Peptide Precipitation and Purification:
  - Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
  - Pellet the peptide by centrifugation, wash with cold ether, and dry under vacuum.
  - Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
  - Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.



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Figure 1. A generalized workflow for the incorporation of **L-Homotyrosine** into a peptide via Fmoc-based solid-phase peptide synthesis.

## Signaling Pathways and Biological Relevance

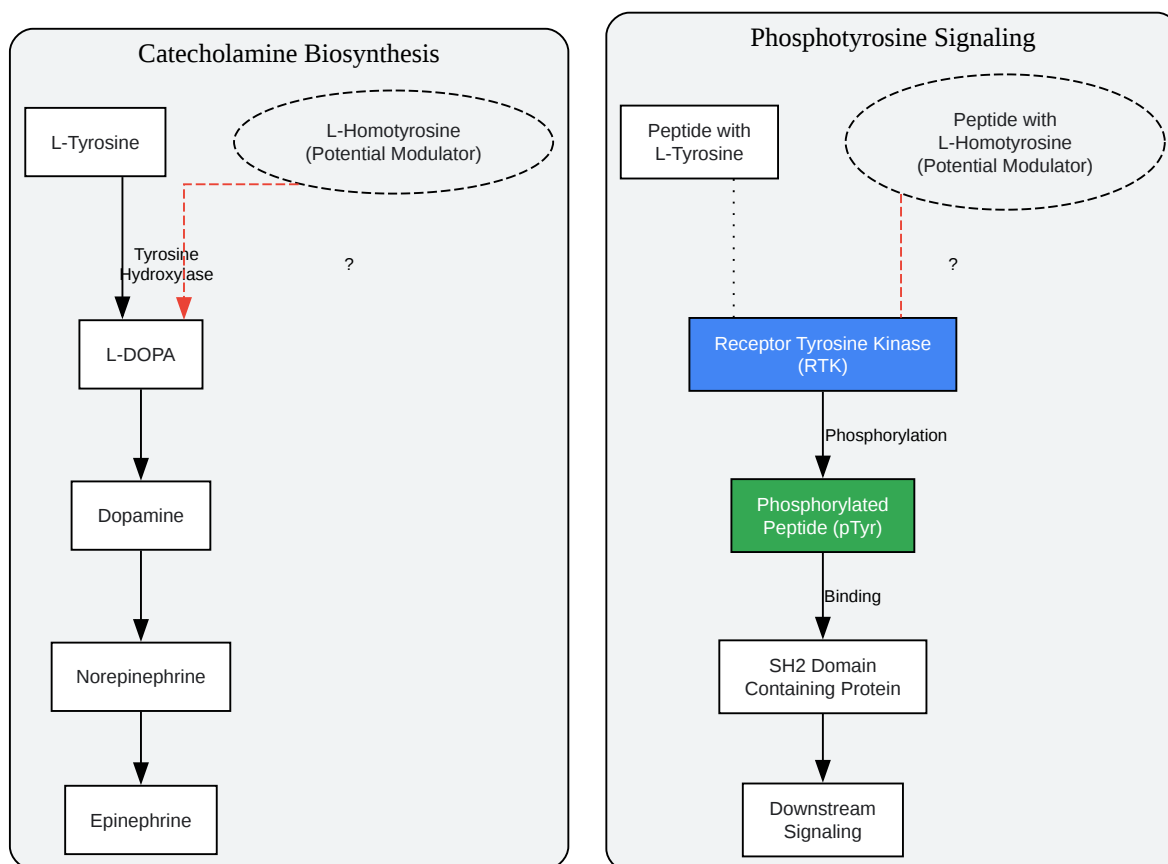
While L-tyrosine is a well-established precursor for the biosynthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and a key residue in

phosphotyrosine signaling cascades, the direct involvement of **L-Homotyrosine** in these pathways has not been extensively characterized.

The structural similarity of **L-Homotyrosine** to L-tyrosine suggests its potential to act as a modulator or probe of tyrosine-dependent signaling events. The introduction of an additional methylene group in the side chain can alter the steric and electronic properties of the phenolic ring, potentially influencing:

- **Enzyme-Substrate Interactions:** **L-Homotyrosine** may act as a competitive inhibitor or an alternative substrate for enzymes that recognize L-tyrosine, such as tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.
- **Protein-Protein Interactions:** In the context of a peptide, the altered side chain length and flexibility of **L-Homotyrosine** can modify the binding affinity and specificity for protein targets, including the SH2 domains that recognize phosphotyrosine motifs.
- **Peptide Conformation:** The longer side chain can induce or stabilize specific secondary structures in peptides, leading to altered biological activity.

The primary application of **L-Homotyrosine** in drug development is to create novel peptide-based therapeutics with enhanced properties, such as increased metabolic stability, improved receptor selectivity, or altered agonist/antagonist profiles.



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Figure 2. Potential modulation of L-tyrosine-dependent signaling pathways by **L-Homotyrosine**.

## Conclusion

**L-Homotyrosine** is a valuable building block for researchers and drug developers working with peptides. Its straightforward incorporation into synthetic schemes allows for the systematic modification of peptide scaffolds. While its direct biological roles are still an active area of

investigation, its utility as a tool to probe and modulate important signaling pathways is clear. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of **L-Homotyrosine** in research and development endeavors.

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